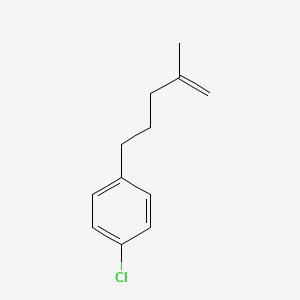

5-(4-Chlorophenyl)-2-methyl-1-pentene

Vue d'ensemble

Description

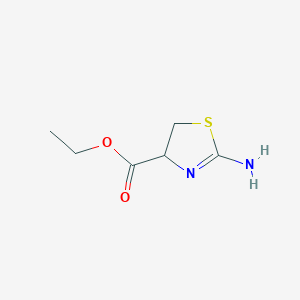

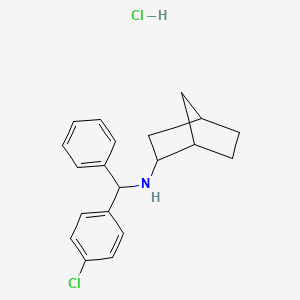

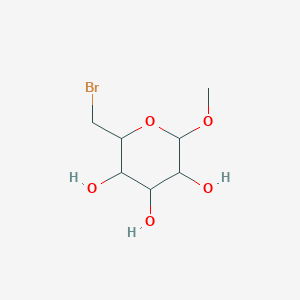

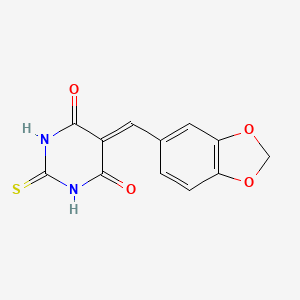

Molecular Structure Analysis

Again, without specific data on “5-(4-Chlorophenyl)-2-methyl-1-pentene”, I can only provide general information. Compounds with similar groups often have complex structures. For instance, a related compound was found to have a monoclinic structure with a specific space group .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents involved. In general, the double bond in the pentene group could be involved in addition reactions, and the chlorophenyl group might undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Similar compounds often have properties like being solids at room temperature, having specific melting and boiling points, and exhibiting certain solubilities .Applications De Recherche Scientifique

Polymer Structure and Properties

- Structure of Poly(4-methyl-1-pentene): A study on poly(4-methyl-1-pentene) using nuclear magnetic resonance spectroscopy revealed various structural units, offering insights into the polymer's structure (Mizuno & Kawachi, 1992).

- Copolymerization Microstructure: Research on ethene/4-methyl-1-pentene copolymers has shown a unique microstructure due to highly isospecific catalytic sites, impacting copolymerization processes (Losio et al., 2008).

- Copolymer Microstructural Characterization: Ethene/4-methyl-1-pentene copolymers were characterized by nuclear magnetic resonance (NMR) spectroscopy, providing detailed information on copolymer microstructure (Losio et al., 2009).

Porous Structures and Applications

- Porous Structures in Polymers: The preparation of porous structures using poly(4-methyl-1-pentene) through a thermally induced phase-separation method was explored, relevant for materials science applications (Zhang et al., 2009).

Dielectric Materials and Energy Storage

- Poly-4-methyl-1-pentene as a Dielectric Material: A patent landscape analysis highlighted the use of poly-4-methyl-1-pentene in energy storage applications, especially as a dielectric material for capacitors (Ghule et al., 2021).

Photochemical and Electrochemical Properties

- Photochromic and Fluorescent Switching: The study of diarylethenes bearing chlorine atoms, including compounds similar to 5-(4-Chlorophenyl)-2-methyl-1-pentene, indicated significant effects of chlorine atoms on optoelectronic properties, relevant for photochromic behavior and fluorescent switching (Fan et al., 2008).

Catalysis and Chemical Reactions

- Platinum-Catalyzed Hydroalkoxylation: A study on the hydroalkoxylation of γ- and δ-hydroxy olefins to form cyclic ethers highlighted the role of platinum catalysis in such reactions, which could be relevant for the synthesis or transformation of compounds like this compound (Qian et al., 2004).

Additional Insights

- Polymerization and Isomerization Catalysis: Research on the polymerization and isomerization of olefins on carbon blacks provided insights into the catalysis processes that might be applicable to compounds like this compound (Given & Hill, 1968).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-chloro-4-(4-methylpent-4-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-10(2)4-3-5-11-6-8-12(13)9-7-11/h6-9H,1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMAPCMBDJRKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343030 | |

| Record name | 1-Chloro-4-(4-methyl-4-pentenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74672-11-0 | |

| Record name | 1-Chloro-4-(4-methyl-4-pentenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

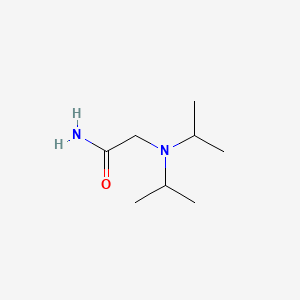

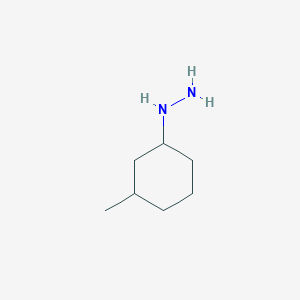

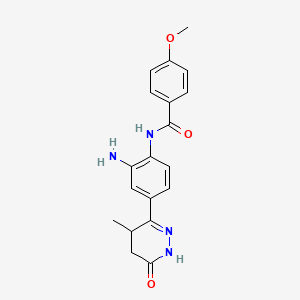

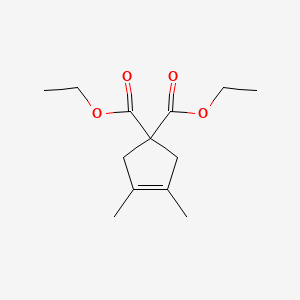

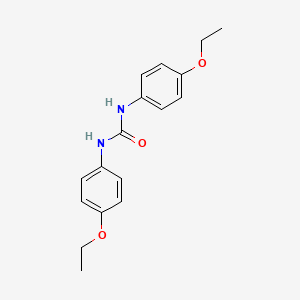

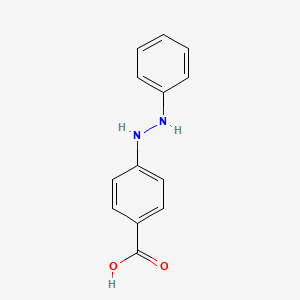

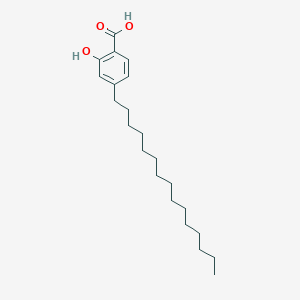

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B3056769.png)